2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Overview
Description
Wnt signaling proteins are small secreted proteins that are active in embryonic development, tissue homeostasis, and tumorigenesis. Wnt proteins bind to receptors on the cell surface, initiating a signaling cascade that leads to β-catenin activation of gene transcription. IWP-3 is an inhibitor of Wnt production that impairs Wnt pathway activity in vitro with an IC50 value of 40 nM. IWP-3 inactivates porcupine, a membrane-bound O-acyltransferase responsible for palmitoylating Wnt proteins, which is essential for their signaling ability and secretion. At 5 μM, IWP-3 has been shown to block Wnt-dependent phosphorylation of the low-density lipoprotein receptor-related protein 6 (LRP6) and the scaffold protein Dishevelled, preventing the accumulation of β-catenin. By inhibiting Wnt signaling, IWP-3 has been used to promote cardiomyocyte generation from human embryonic stem cells (EC50 = 1.2 μM).
An inhibitor of Wnt production that impairs Wnt pathway activity in vitro with an IC50 value of 40 nM
IWP-3 is an inactivator of Porcn function. It acts by inhibiting Wnt production.
Scientific Research Applications
Anticancer Activity
Compounds similar to 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide have shown promising results in anticancer studies. For instance, research demonstrated that such compounds exhibit anticancer activity at low concentrations compared to reference drugs like 5-fluorodeoxyuridine, especially against lung, breast, and CNS cancer cell lines (Hammam et al., 2005). Similarly, various heterocyclic derivatives synthesized from related compounds displayed high inhibitory effects in vitro for their antiproliferative activity against human cancer cell lines (Shams et al., 2010).
Central Nervous System Depressant Activity
Derivatives of thieno[3,2-d]pyrimidin have been synthesized and screened for central nervous system depressant activity. Compounds like 2-chloromethyl 3-N-substituted arylthieno(2,3-d)pyrimidin-4-ones exhibited marked sedative action (Manjunath et al., 1997).
Antibacterial Activity
Novel derivatives containing the thieno[3,2-d]pyrimidin-4-one moiety have been synthesized and shown significant antibacterial activity against various bacterial strains. For example, certain compounds demonstrated potent activity against both Gram-negative and Gram-positive bacteria, highlighting their potential as antimicrobial agents (Kumari et al., 2017).
Synthesis and Characterization
The synthesis of related compounds involves various chemical reactions, leading to the formation of diverse and biologically active molecules. Research has shown that these synthetic procedures are often convenient and yield products that are valuable for further biological investigations (Janardhan et al., 2014).
properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2S3/c1-12-2-7-15-17(10-12)32-21(24-15)26-18(28)11-31-22-25-16-8-9-30-19(16)20(29)27(22)14-5-3-13(23)4-6-14/h2-7,10H,8-9,11H2,1H3,(H,24,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMHQSDMKWQNBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)F)SCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide | |
CAS RN |
687561-60-0 | |
Record name | 687561-60-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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